3,4,5-Trimethyl-1-hexene
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Overview
Description
3,4,5-Trimethyl-1-hexene is an organic compound with the molecular formula C9H18. It is a branched hydrocarbon with a double bond located at the first carbon atom. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. It is used in various chemical reactions and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethyl-1-hexene can be synthesized through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using appropriate alkyl halides in the presence of a strong base.
Dehydration of Alcohols: Another method involves the dehydration of alcohols using acid catalysts to form the desired alkene.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbons into smaller, more useful molecules, including alkenes like this compound .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form alkanes using hydrogenation reactions.
Substitution: The double bond in this compound can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is commonly used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
3,4,5-Trimethyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-1-hexene involves its reactivity at the double bond. This reactivity allows it to participate in various chemical reactions, such as addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethyl-1-hexene
- 3-Ethyl-2-methyl-1-pentene
- 3,7-Dimethyl-1-octene
Uniqueness
3,4,5-Trimethyl-1-hexene is unique due to its specific branching pattern and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to other similar alkenes .
Properties
IUPAC Name |
3,4,5-trimethylhex-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h6-9H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUKGSIZLNKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972174 |
Source
|
Record name | 3,4,5-Trimethylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56728-10-0 |
Source
|
Record name | 3,4,5-Trimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056728100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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